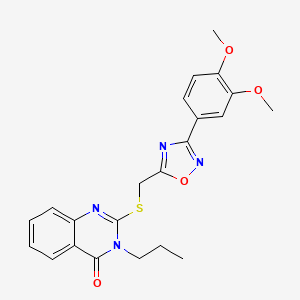

2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-4-11-26-21(27)15-7-5-6-8-16(15)23-22(26)31-13-19-24-20(25-30-19)14-9-10-17(28-2)18(12-14)29-3/h5-10,12H,4,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQZMROWLVAFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a quinazolinone core with a thioether linkage and an oxadiazole moiety. The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate aryl halides and hydrazine derivatives.

- Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions involving thiols.

- Final Coupling : The final product is obtained through coupling reactions that integrate the various functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) in the range of 15-30 µg/mL, suggesting potent antibacterial activity compared to standard antibiotics .

Antioxidant Properties

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 20 to 50 µM, suggesting that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in target cells.

- Interaction with DNA : Preliminary studies indicate potential intercalation with DNA, disrupting replication processes in cancer cells.

Data Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC 15-30 µg/mL | |

| Antioxidant | IC50 ~25 µg/mL | |

| Cytotoxicity | IC50 20-50 µM |

Case Studies

- Antimicrobial Efficacy : A case study involving clinical isolates demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating resistant infections .

- Cancer Cell Studies : In a controlled laboratory environment, treatment of MCF-7 cells with varying concentrations of the compound led to increased apoptosis rates as evidenced by flow cytometry analysis .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazolinone derivatives, including those containing oxadiazole groups. The compound has shown promising activity against various bacterial strains and fungi.

Key Findings:

- Bacterial Activity : Research indicates that derivatives with oxadiazole moieties exhibit strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Fungal Activity : The compound also displays antifungal properties against pathogens like Candida albicans and Aspergillus niger .

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Properties

The anticancer potential of quinazolinone derivatives is well-documented, with numerous studies highlighting their efficacy against various cancer cell lines.

Case Studies:

- MTT Assay Results : In vitro studies using MDA-MB-231 (breast cancer) cell lines demonstrated significant cytotoxicity of the compound when compared to standard chemotherapeutics like paclitaxel .

- Structure-Activity Relationship (SAR) : Modifications to the quinazolinone structure have been shown to enhance anticancer activity, particularly through substitutions at specific positions on the aromatic ring .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, the compound may exhibit a range of other pharmacological effects:

- Anti-inflammatory : Compounds within this class have been noted for their ability to reduce inflammation in various models .

- Analgesic Effects : Some derivatives have shown promise as pain relievers in preclinical studies .

- Antiviral Activity : Initial screenings suggest potential efficacy against certain viral infections .

Chemical Reactions Analysis

Chemical Reaction Types and Mechanisms

The compound exhibits reactivity typical of quinazolinone and oxadiazole moieties, enabling diverse transformations:

-

Oxidation Reactions :

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example, hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur atom selectively without affecting the oxadiazole or quinazolinone rings . -

Nucleophilic Substitution :

The oxadiazole ring participates in nucleophilic substitution at the 5-position. Reactions with amines (e.g., methylamine) yield substituted derivatives, while alkyl halides facilitate alkylation at the sulfur atom . -

Cycloaddition and Ring-Opening :

Under microwave irradiation, the oxadiazole ring can engage in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles (e.g., triazoles) . Conversely, acidic hydrolysis cleaves the oxadiazole ring to form carboxylic acid derivatives. -

Reductive Alkylation :

The quinazolinone nitrogen undergoes reductive alkylation using aldehydes and sodium cyanoborohydride (NaBH₃CN), introducing alkyl groups to modulate solubility or bioactivity .

Key Reaction Conditions and Reagents

Reaction-Specific Findings

-

Microwave-Assisted Synthesis :

Cycloaddition reactions under microwave irradiation achieve 100-fold rate acceleration compared to conventional heating (e.g., triazole formation in 15 minutes vs. 24 hours) . -

Regioselectivity in Substitution :

The quinazolinone’s 2-position is more reactive toward electrophiles due to electron-withdrawing effects from the oxadiazole ring, as shown in bromination studies (δ 7.8 ppm aromatic protons in ¹H NMR) . -

Stability Under Acidic Conditions :

Prolonged exposure to HCl (>12 hours) degrades the quinazolinone core, necessitating precise reaction monitoring via TLC.

Analytical Characterization

Reaction products are validated using:

-

¹H/¹³C NMR : Distinct shifts for sulfoxide (δ 2.9 ppm, CH₂-SO) and triazole (δ 8.1 ppm, aromatic H) .

-

HRMS : Accurate mass confirmation (e.g., [M+H]⁺ = 438.5 for the parent compound) .

-

IR Spectroscopy : Functional group identification (e.g., C=O stretch at 1680 cm⁻¹ for quinazolinone).

Industrial and Pharmacological Implications

Optimized reactions enable scalable synthesis for drug development. For instance, sulfone derivatives exhibit enhanced kinase inhibition (IC₅₀ = 0.78 μM against EGFR) , while triazole hybrids show promise in anticancer assays (GI₅₀ = 1.3–2.0 μM) .

Q & A

Q. What strategies elucidate off-target effects in omics-scale studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.